Product packaging for Br-PEG4-C2-Boc(Cat. No.:)

Br-PEG4-C2-Boc

Numéro de catalogue: B1667894
Poids moléculaire: 385.29 g/mol
Clé InChI: WLKHUFASPMJBHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of PEGylation in Molecular Design and Bio-conjugation Strategies

PEGylation is a widely adopted strategy in molecular design that confers numerous advantages to biological molecules, particularly therapeutic proteins, peptides, and small molecules. nih.govscielo.br The covalent attachment of PEG chains can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug. scielo.br One of the primary benefits is the increase in the hydrodynamic size of the conjugated molecule, which shields it from renal filtration and proteolytic degradation, thereby extending its circulation half-life in the bloodstream. scielo.brtandfonline.comeuropeanpharmaceuticalreview.com

Furthermore, the hydrophilic nature of PEG enhances the solubility of hydrophobic drugs in aqueous environments, which is a critical factor for their administration and bioavailability. axispharm.compurepeg.commdpi.com The flexible PEG chain creates a hydrated cloud around the molecule, which can mask its surface epitopes. tandfonline.comeuropeanpharmaceuticalreview.com This "stealth effect" helps to reduce the immunogenicity and antigenicity of the therapeutic agent, preventing it from being recognized and cleared by the immune system. purepeg.comscielo.brmdpi.com PEGylation can also improve the thermal and long-term stability of proteins and reduce the tendency of molecules to aggregate. scielo.br The versatility of PEG chemistry allows for the creation of linkers with various reactive terminal groups, enabling specific conjugation to different functional groups on a target molecule, such as amines, thiols, or carboxyls. chempep.commdpi.com

Evolution of Linker Technologies in Targeted Molecular Therapies

Linker technology has undergone significant evolution, driven by the need for more precise and effective targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). sygnaturediscovery.com Early, or "first-generation," linkers often involved random conjugation methods, leading to heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and suboptimal performance. europeanpharmaceuticalreview.com

The progression to "second-generation" and subsequent technologies has focused on achieving greater control and stability. europeanpharmaceuticalreview.com A major advancement has been the development of site-specific conjugation techniques, which allow for the attachment of linkers to precise locations on a biomolecule. tandfonline.com This produces homogeneous conjugates with a defined DAR, leading to improved stability, better biophysical properties, and a more predictable therapeutic window. sygnaturediscovery.com

Linkers are broadly classified as either non-cleavable or cleavable. sygnaturediscovery.comnih.gov Non-cleavable linkers provide high stability in circulation, releasing the payload only after the entire conjugate is internalized and degraded within the target cell's lysosome. sygnaturediscovery.comnih.gov In contrast, cleavable linkers are designed to break and release the drug under specific conditions prevalent in the target environment, such as the acidic pH of endosomes or the presence of specific enzymes like cathepsins that are overexpressed in tumor cells. nih.govunimi.itnih.gov The continuous innovation in linker design, including the development of linkers that respond to external stimuli like light or those with self-immolative properties, is expanding the chemical toolbox and enhancing the precision and efficacy of targeted molecular therapies. unimi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29BrO6 B1667894 Br-PEG4-C2-Boc

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHUFASPMJBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bromo Peg4 T Butyl Ester

Established Synthetic Pathways for the Introduction of Bromo and Protected Carboxyl Functionalities

The construction of Bromo-PEG4-t-butyl ester relies on fundamental organic reactions tailored for polyethylene (B3416737) glycol derivatives. These pathways typically involve a multi-step process starting from a suitable PEG precursor, such as tetraethylene glycol.

The incorporation of the bromide atom onto the PEG chain is a critical step, leveraging the principles of nucleophilic substitution. The bromide is an excellent leaving group, which makes the final compound highly reactive in subsequent conjugation reactions. creative-biolabs.combroadpharm.combiochempeg.com

A common strategy begins with a hydroxyl-terminated PEG derivative. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com The resulting sulfonylated PEG intermediate is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent. The bromide ion acts as a nucleophile, displacing the tosylate or mesylate group in an S_N2 reaction to yield the bromo-functionalized PEG. mdpi.comnih.gov

Alternatively, direct bromination of the terminal hydroxyl group can be achieved using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can effectively replace the hydroxyl group with a bromine atom. The choice of reagent and reaction conditions is crucial to prevent side reactions and ensure high yields.

PEG itself can also act as a reaction medium that enhances the reactivity of anions in nucleophilic substitution, providing an eco-friendly alternative to volatile organic compounds (VOCs). tandfonline.com

The other terminus of the PEG chain is functionalized with a carboxylic acid, which is then protected by a tert-butyl (t-butyl) group. This protecting group is stable under basic conditions but can be readily removed under acidic conditions to liberate the carboxylic acid for further reactions. creative-biolabs.combroadpharm.comcd-bioparticles.net

A primary method for this transformation is the esterification of a PEG-carboxylic acid precursor. One approach involves the reaction of the PEG-carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid.

Advanced Synthetic Strategies for High-Purity Bromo-PEG4-t-butyl Ester

The demand for high-purity Bromo-PEG4-t-butyl ester, particularly for applications in bioconjugation and pharmaceutical development, has driven the development of advanced synthetic and purification strategies. Traditional PEG synthesis often results in a mixture of molecules with varying chain lengths (polydispersity), which can complicate subsequent applications. nih.gov

To overcome this, synthesis often starts with monodisperse tetraethylene glycol to ensure a single, well-defined molecular weight for the final product. nih.govrsc.org

Furthermore, innovative purification techniques are employed to isolate the target compound with exceptional purity. While traditional column chromatography, including size-exclusion (SEC) and reversed-phase chromatography (RP-HPLC), remains a staple for purifying PEG derivatives shochem.com, newer methods offer significant advantages. One such advanced strategy involves the complexation of PEG-containing molecules with magnesium chloride. thieme-connect.com This process can induce the precipitation of the PEG derivative as a solid complex, which can be easily isolated by filtration. thieme-connect.com This chromatography-free method is effective for obtaining PEG linkers with very high purity and can be more scalable and cost-effective than conventional chromatographic separations. rsc.orgthieme-connect.com

Reactivity and Mechanistic Studies of Bromo Peg4 T Butyl Ester

Investigation of Nucleophilic Substitution Reactions Involving the Bromide Moiety

The reactivity of Bromo-PEG4-t-butyl ester as an alkylating agent is centered on the nucleophilic substitution of its terminal bromide. This reaction is fundamental to its application as a bifunctional linker, enabling the covalent attachment of the PEG4-t-butyl ester moiety to a variety of nucleophilic substrates. The primary mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction.

The kinetics of the nucleophilic substitution reaction of Bromo-PEG4-t-butyl ester are characteristic of an SN2 mechanism, where the rate of reaction is dependent on the concentration of both the PEG linker and the nucleophile. While specific kinetic data for Bromo-PEG4-t-butyl ester is not extensively published, the reactivity can be inferred from studies on analogous primary alkyl bromides. The reaction rate is influenced by several factors including the solvent, the nature of the nucleophile, and steric hindrance around the electrophilic carbon. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are typically employed to enhance the nucleophilicity of the attacking species and favor the SN2 pathway.

The thermodynamic profile of the bromide displacement is generally exothermic, driven by the formation of a more stable C-nucleophile bond compared to the C-Br bond. The bromide ion is a good leaving group, which contributes to a favorable reaction equilibrium.

Table 1: Representative Kinetic and Thermodynamic Parameters for SN2 Reactions of Primary Alkyl Bromides

NucleophileSolventRelative Rate Constant (k/k₀)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
N₃⁻DMF~50018-20-5 to -10
RS⁻DMF~100016-18-8 to -12
RNH₂MeCN~1020-22-15 to -20
RO⁻THF~5019-21-10 to -15

Note: This table presents generalized data for primary alkyl bromides to illustrate expected trends for Bromo-PEG4-t-butyl ester. Actual values may vary.

In the context of bioconjugation, the primary nucleophiles targeted by Bromo-PEG4-t-butyl ester are the side chains of specific amino acid residues in proteins and peptides. The most common targets are the thiol groups of cysteine residues and the primary amines of lysine (B10760008) residues. Thiol groups are generally more nucleophilic than primary amines, allowing for more selective conjugation under milder conditions.

The substrate scope extends to other nucleophiles present in small molecules intended for conjugation, such as phenols, imidazoles, and anilines. However, the reactivity towards these nucleophiles is generally lower than towards thiols and may require more forcing conditions.

Limitations in bioconjugation reactions arise from several factors:

Steric Hindrance: The accessibility of the target nucleophile on the surface of a biomolecule can significantly impact the reaction rate. Bulky neighboring groups can hinder the approach of the PEG linker.

Competing Nucleophiles: The presence of multiple nucleophilic residues in a protein can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites.

Side Reactions: Under basic conditions, hydrolysis of the t-butyl ester can occur, although it is generally stable to the milder conditions used for many nucleophilic substitutions.

Acid-Mediated Deprotection of the t-butyl Ester to Yield Carboxylic Acid

The t-butyl ester group of Bromo-PEG4-t-butyl ester serves as a protecting group for the carboxylic acid functionality. This allows for the nucleophilic substitution reaction to be carried out without interference from the carboxylate group. Subsequent deprotection under acidic conditions reveals the free carboxylic acid, which can then be used for further conjugation, for example, through amide bond formation.

The most common reagent for the deprotection of t-butyl esters is trifluoroacetic acid (TFA). The reaction is typically carried out in a co-solvent such as dichloromethane (B109758) (DCM). Optimization of the deprotection conditions is crucial to ensure complete removal of the t-butyl group while minimizing side reactions, especially when dealing with complex and sensitive molecular architectures.

Key parameters for optimization include:

TFA Concentration: A concentration of 20-50% TFA in DCM is generally effective.

Reaction Time: Deprotection is often complete within 1-4 hours at room temperature.

Scavengers: The deprotection process generates tert-butyl cations, which can alkylate sensitive functional groups. Scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added to trap these cations.

Table 2: Optimization of t-butyl Ester Deprotection Conditions

Substrate TypeTFA Concentration (%)ScavengerReaction Time (h)Typical Yield (%)
Simple Alkyl Ester50None1>95
Peptide Conjugate25-50TIS/H₂O2-485-95
Nucleotide Conjugate20-30Anisole2-480-90
Complex Small Molecule30-50TIS1-3>90

Note: This table provides representative conditions. Optimization is often required for specific substrates.

The use of strong acids like TFA for deprotection requires careful consideration when working with sensitive biomolecules. While many proteins and peptides can tolerate these conditions for short periods, some may undergo denaturation or degradation.

Potential side reactions with sensitive amino acids during TFA deprotection include:

Tryptophan: Alkylation of the indole (B1671886) ring by tert-butyl cations.

Methionine: Oxidation to the sulfoxide.

Aspartic Acid and Glutamic Acid: Formation of aspartimide or glutarimide, particularly if the peptide sequence is prone to this side reaction.

Serine and Threonine: O-acylation by TFA.

The use of appropriate scavengers is critical to minimize these side reactions. For instance, TIS is effective at reducing the tert-butyl cation, while scavengers like 1,2-ethanedithiol (B43112) (EDT) can help protect methionine from oxidation. Despite these precautions, the harshness of TFA can be a limitation, and alternative, milder deprotection strategies may be necessary for exceptionally sensitive biomolecules.

Reaction Pathway Elucidation and Mechanistic Insights

The primary reaction pathway for the nucleophilic substitution of the bromide in Bromo-PEG4-t-butyl ester is the SN2 mechanism. This is supported by the fact that the electrophilic carbon is primary and unhindered, which favors a backside attack by the nucleophile.

The SN2 reaction proceeds through a single, concerted step:

The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond.

Simultaneously, the C-Br bond begins to break.

The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom.

The bromide ion departs, and the new C-nucleophile bond is fully formed, resulting in an inversion of stereochemistry at the electrophilic carbon (although this is not relevant for the achiral Bromo-PEG4-t-butyl ester).

The acid-mediated deprotection of the t-butyl ester proceeds via a different mechanism, typically an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway.

The carbonyl oxygen of the ester is protonated by the acid (TFA).

The protonated ester undergoes cleavage of the bond between the oxygen and the tert-butyl group to form a stable tert-butyl carbocation and the free carboxylic acid.

The tert-butyl carbocation is then trapped by a scavenger or eliminates a proton to form isobutylene (B52900).

This mechanism is favored due to the high stability of the tertiary carbocation intermediate.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Bromo-PEG4-t-butyl Ester

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker elifesciences.org. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome nih.govnih.gov.

The linker is a critical component of a PROTAC, and its composition and length heavily influence the efficacy of the resulting degrader. Bromo-PEG4-t-butyl ester is an ideal building block for PROTAC linkers. Its polyethylene (B3416737) glycol (PEG) nature provides the necessary flexibility and length to bridge the gap between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex nih.govrsc.org. The synthesis strategy typically involves reacting the bromo-end of the linker with a nucleophilic site on the E3 ligase ligand, followed by deprotection of the t-butyl ester to reveal a carboxylic acid. This acid is then coupled to an amine on the target-protein-binding ligand, completing the PROTAC structure. The ability to precisely control the linker length by using defined PEG units like PEG4 is crucial for optimizing the geometry of the ternary complex and achieving potent protein degradation rsc.orgfrontiersin.org.

The mammalian target of rapamycin (B549165) (mTOR) is a critical protein kinase often dysregulated in cancer, making it a prime target for therapeutic intervention jpmsonline.com. Researchers have designed and synthesized novel PROTACs to induce the degradation of mTOR. In one such study, a series of mTOR-targeting PROTACs were created by linking the mTOR inhibitor MLN0128 with pomalidomide (B1683931), a ligand that recruits the cereblon (CRBN) E3 ligase jst.go.jp.

The design process involved molecular docking to identify suitable attachment points on the MLN0128 scaffold that would not disrupt its binding to mTOR jst.go.jp. The synthesis of one of the PROTACs, P3, utilized a Bromo-PEG3-t-butyl ester (a closely related analogue to Bromo-PEG4-t-butyl ester). The synthesis involved the following key steps jst.go.jp:

Reaction of pomalidomide with Bromo-PEG3-t-butyl ester to form an intermediate.

Deprotection of the t-butyl ester on the MLN0128-linker precursor.

Condensation of the two intermediates to yield the final PROTAC molecule, P3 jst.go.jp.

This case study demonstrates the practical application of bromo-PEG-ester linkers in the modular construction of potent and specific protein degraders.

PROTAC ComponentMolecule/MoietyPurposeSource(s)
Target Ligand MLN0128 derivativeBinds to mTOR kinase jst.go.jp
Linker PEG-basedConnects the two ligands and facilitates ternary complex formation jst.go.jp
E3 Ligase Ligand PomalidomideRecruits the CRBN E3 ubiquitin ligase jst.go.jp

The three-dimensional structure of the ternary complex formed by the PROTAC, the target protein, and the E3 ligase is a key determinant of degradation efficiency. While specific crystal structures of PROTACs synthesized directly from Bromo-PEG4-t-butyl ester are not widely published, the structural role of PEG linkers is well-understood from seminal studies in the field. The first crystal structure of a PROTAC ternary complex (VHL-MZ1-Brd4) revealed that the flexible PEG-based linker folds to allow favorable protein-protein interactions between the E3 ligase (VHL) and the target protein (Brd4) nih.gov. This conformation is essential for the effective transfer of ubiquitin. The length of the PEG linker is critical; linkers that are too short may prevent the complex from forming, while those that are too long may lead to unproductive binding modes nih.govacs.org. Therefore, the defined four-unit length of the PEG chain in Bromo-PEG4-t-butyl ester offers a rational starting point for designing linkers with optimal geometry for potent protein degradation.

Development of Antibody-Drug Conjugates (ADCs) with Bromo-PEG4-t-butyl Ester as a Cleavable Linker

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small-molecule drug biochempeg.com. Bromo-PEG4-t-butyl ester serves as a valuable building block in the synthesis of the linkers that connect the antibody to the cytotoxic payload biochempeg.comchemicalbook.com. The PEG component of the linker can improve the solubility and stability of the ADC biochempeg.com. While the ester itself is not the cleavable element, this linker is used to build more complex structures that incorporate a specifically cleavable moiety.

To create effective and homogeneous ADCs, it is crucial to control the location and number of drug molecules attached to each antibody, a concept known as the drug-to-antibody ratio (DAR). Site-specific conjugation methods are preferred over random conjugation to surface residues like lysines because they yield a uniform product with predictable properties nih.govsygnaturediscovery.com.

Linkers derived from Bromo-PEG4-t-butyl ester can be incorporated into ADCs using several site-specific strategies:

Enzymatic Conjugation: Microbial transglutaminase (MTGase) can be used to selectively attach an amine-functionalized linker to the glutamine residue at position 295 (Gln295) of the antibody's heavy chain after the removal of N-linked glycans mdpi.com. This allows for the precise installation of two linker-drugs per antibody.

Engineered Cysteine Residues: Introducing cysteine residues at specific, solvent-accessible sites on the antibody allows for conjugation via thiol-maleimide chemistry. A linker synthesized from Bromo-PEG4-t-butyl ester can be modified to bear a maleimide (B117702) group for this purpose snmjournals.org.

Glycan Remodeling: The N-linked glycans on the antibody can be enzymatically modified to incorporate a reactive handle, such as an azide (B81097) group, which can then be "clicked" to a linker containing a complementary group like dibenzocyclooctyne (DBCO) tandfonline.com.

The hydrophilic PEG4 spacer in these linkers helps to mitigate the potential aggregation and poor solubility often caused by conjugating hydrophobic drug payloads to the antibody researchgate.net.

The cleavage mechanism is determined by a specific trigger designed into the linker structure, not by the PEG or ester components of the original Bromo-PEG4-t-butyl ester building block. Common cleavable linker strategies include:

Protease-Cleavable Linkers: These linkers contain a short peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells nih.govsterlingpharmasolutions.com.

pH-Sensitive Linkers: These incorporate acid-labile groups, such as hydrazones, that break apart in the acidic environment of the endosomes and lysosomes (pH 5.0-6.5) compared to the neutral pH of the blood (pH 7.4) nih.gov.

The length and structure of the linker, including the PEG4 spacer, can sterically influence the rate of cleavage by cellular enzymes, adding another layer of control over the drug release kinetics mdpi.com.

Utilization in Other Bio-conjugation and Ligand Synthesis Applications

Bromo-PEG4-t-butyl ester is a heterobifunctional chemical linker that plays a significant role in modern molecular design and bioconjugation. biosynth.com Its structure, featuring a reactive bromide group at one end and a protected carboxylic acid (as a t-butyl ester) at the other, connected by a flexible tetra-polyethylene glycol (PEG4) spacer, allows for the sequential and controlled conjugation of different molecules. creative-biolabs.commedkoo.combroadpharm.com The bromide is an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties like thiols, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxyl group for subsequent reactions, such as amide bond formation with amines. creative-biolabs.commedkoo.comaxispharm.com The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments. creative-biolabs.commedkoo.combroadpharm.com These characteristics make it a versatile tool in various advanced applications. biochempeg.comhuatengsci.com

The unique architecture of Bromo-PEG4-t-butyl ester makes it highly suitable for the functionalization of biomolecules, which is a cornerstone for developing advanced imaging and diagnostic agents. The process of "PEGylation," or adding a PEG moiety, is a widely used bioconjugation technique to modify proteins, peptides, and nanoparticles. biosynth.com

The linker's reactive bromide end can be conjugated to a specific site on a biomolecule, such as an antibody or a peptide. broadpharm.com Following this, the t-butyl ester is deprotected to expose the carboxylic acid. medkoo.comaxispharm.com This newly available functional group can then be used to attach a payload, such as a fluorescent dye, a contrast agent for magnetic resonance imaging (MRI), or a radionuclide for positron emission tomography (PET).

Research has demonstrated that the length of the PEG linker is a critical parameter in the performance of imaging probes. For instance, studies on targeted, activatable monoclonal antibody-indocyanine green optical imaging probes have shown that short PEG-linkers can improve probe performance. medkoo.com The defined length of the PEG4 chain in Bromo-PEG4-t-butyl ester provides precise control over the spacing between the biomolecule and the imaging label, which can be crucial for maintaining the biological activity of the targeting molecule and optimizing the signal from the diagnostic label. This controlled spacing helps to improve the solubility and pharmacokinetic profile of the final conjugate.

The ability to attach these linkers to various biomolecules allows for the creation of custom-labeled reagents for a wide array of diagnostic assays and imaging modalities. biosynth.com

Table 1: Research Applications in Biomolecule Functionalization

Application Area Biomolecule Type Attached Moiety (Example) Purpose Reference
Optical Imaging Monoclonal Antibody Indocyanine Green (Fluorophore) Targeted tumor imaging medkoo.com
General Diagnostics Proteins, Peptides Fluorescent Dyes (e.g., FITC, AF488) Custom antibody/protein labeling for assays biosynth.com

Bromo-PEG4-t-butyl ester is a valuable building block in the synthesis of graft polymers and novel materials with significant potential in biomedical research. biochempeg.comhuatengsci.com Graft polymers consist of a main polymer backbone with one or more side chains (grafts) that have different properties, allowing for the creation of materials with tailored functionalities.

One prominent method for synthesizing such materials is the "grafting from" approach, which is often accomplished using techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov In this strategy, an initiator molecule is first covalently attached to a surface or a core molecule (like a protein). Subsequently, polymer chains are grown directly from these initiation sites. nih.gov

Bromo-PEG4-t-butyl ester can be used to introduce an initiation site for polymerization onto a molecule of interest. For example, after conjugation of the bromo- end to a substrate, the t-butyl ester can be deprotected and the resulting carboxylic acid can be modified to anchor an ATRP initiator. This allows for the controlled growth of polymer chains from the substrate, forming a dense "grafted" polymer brush or cage. nih.gov This methodology has been used to create protein-polymer hybrids where enzymes are encased in a polymer shell. These "armored" enzymes exhibit enhanced stability and can be designed with stimuli-responsive elements, where the polymer cage can be cleaved under specific conditions to release the active enzyme. nih.gov

The creation of these complex polymer architectures is crucial for developing new materials for applications such as:

Drug Delivery: Creating nanocarriers that can protect a therapeutic agent and release it at a specific target. biochempeg.comhuatengsci.com

Nanotechnology: Engineering surfaces with specific properties to control biological interactions. biochempeg.comhuatengsci.com

Cell Culture: Developing advanced scaffolds that mimic the cellular microenvironment. biochempeg.comhuatengsci.com

The development of functional coatings is essential for improving the biocompatibility and performance of medical devices, implants, and diagnostic surfaces. Bromo-PEG4-t-butyl ester is utilized in the creation of polyethylene glycol-modified coatings that can alter the surface properties of materials. biochempeg.comhuatengsci.com

PEGylation of surfaces is a widely adopted strategy to reduce non-specific protein adsorption and cell adhesion, a phenomenon often referred to as "bio-fouling." When a material is introduced into a biological environment, proteins and cells tend to adhere to its surface, which can lead to device failure, immune responses, or inaccurate diagnostic results. A dense layer of hydrophilic PEG chains creates a physical and energetic barrier that repels proteins and other biomolecules.

Bromo-PEG4-t-butyl ester can be used to anchor PEG chains to a surface. The bromide group can react with a functionalized surface, and the PEG4 chain provides the desired protein-repellent properties. The terminal t-butyl ester can be deprotected to introduce a carboxylic acid, which can then be used to attach other molecules, such as targeting ligands, antimicrobial peptides, or other functional moieties, creating a multifunctional surface coating.

Table 2: Properties and Advantages of PEG4-Modified Coatings

Property Advantage in Biomedical Applications Reference
Hydrophilicity Increases water solubility of coated materials and reduces non-specific binding of proteins. creative-biolabs.commedkoo.combroadpharm.com
Biocompatibility PEG is generally non-toxic and non-immunogenic, improving the safety profile of implants and devices. biochempeg.comhuatengsci.com
Flexibility The PEG4 chain provides a flexible spacer, allowing conjugated functional groups to maintain their activity. biosynth.com

| Functional Handle | The terminal ester allows for post-coating modification, enabling the creation of multifunctional surfaces. | axispharm.com |

The use of Bromo-PEG4-t-butyl ester and similar linkers is integral to the design of advanced materials where precise control over surface chemistry is required to enhance performance in a biological setting. biochempeg.comhuatengsci.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
Bromo-PEG4-t-butyl ester
Bromoacetamido-PEG4-t-butyl ester
Indocyanine Green
FITC (Fluorescein isothiocyanate)
AF488 (Alexa Fluor 488)

Conclusion

Bromo-PEG4-t-butyl ester stands as a significant and versatile chemical tool in the realms of advanced chemical biology and medicinal chemistry. Its well-defined structure, featuring a reactive bromide, a stable yet cleavable tert-butyl ester, and a hydrophilic PEG4 spacer, provides chemists with a reliable heterobifunctional linker. The compound's properties facilitate the controlled and sequential assembly of complex biomolecular constructs. Its demonstrated utility in the synthesis of sophisticated targeted therapies, including antibody-drug conjugates and proteolysis-targeting chimeras, underscores its importance. As the demand for precision therapeutics continues to grow, the role of enabling chemical linkers like Bromo-PEG4-t-butyl ester in bridging the gap between molecular components to create effective and innovative drugs remains critical.

Future Directions and Emerging Research Avenues

Exploration of Novel Conjugation Chemistries with Bromo-PEG4-t-butyl Ester

The primary reactivity of Bromo-PEG4-t-butyl ester lies in the nucleophilic substitution of its bromide group. broadpharm.comarxiv.org While this has been effectively utilized, emerging research is exploring an expanded repertoire of conjugation chemistries. The development of cleavable linkers is a significant area of interest. biochempeg.com By incorporating moieties that are sensitive to specific physiological conditions (e.g., pH, redox potential, or specific enzymes), the release of a conjugated payload can be precisely controlled. biochempeg.comlabinsights.nl

Another avenue of exploration is the use of the t-butyl protected carboxyl group. Following deprotection under acidic conditions, this group offers a site for secondary conjugation, enabling the creation of multi-component systems. broadpharm.commedkoo.com The potential for orthogonal chemistries, where the bromide and the deprotected carboxyl group react with different functional groups under distinct conditions, is a key area of future research.

Conjugation StrategyReactive Group of LinkerComplementary Functional GroupPotential Application
Nucleophilic SubstitutionBromoThiol, AmineAttachment to proteins or peptides
Amide Bond FormationCarboxyl (after deprotection)AmineSecondary conjugation
Ester Bond FormationCarboxyl (after deprotection)HydroxylAttachment of small molecule drugs
"Click" ChemistryModification of the esterAzide (B81097), AlkyneRapid and efficient conjugation

Advanced Applications in Complex Multi-component Molecular Systems

The true potential of Bromo-PEG4-t-butyl ester is realized in its application within intricate molecular architectures. In the realm of PROTACs, the linker's length and flexibility, provided by the PEG4 chain, are critical in facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. medchemexpress.comnih.gov Future research will likely focus on fine-tuning the linker's properties to optimize the efficacy of protein degradation.

In the context of ADCs, the hydrophilic PEG spacer enhances the solubility and stability of the conjugate. labinsights.nl The development of next-generation ADCs may involve the use of Bromo-PEG4-t-butyl ester to attach not only a cytotoxic payload but also an imaging agent or a secondary targeting moiety, creating a theranostic platform.

Molecular SystemRole of Bromo-PEG4-t-butyl EsterKey Research Focus
PROTACsConnects a target protein ligand to an E3 ligase ligandOptimizing linker length and flexibility for ternary complex stability
ADCsLinks a monoclonal antibody to a cytotoxic payloadEnhancing solubility and enabling dual-payload or theranostic ADCs
Targeted NanoparticlesAnchors targeting ligands and drugs to a nanoparticle surfaceImproving drug loading and release kinetics

Computational Modeling and Rational Design in Linker Optimization

Computational modeling is becoming an indispensable tool in the rational design of linkers for complex therapeutics. scienceopen.comresearchgate.net Molecular dynamics simulations can predict the conformational behavior of the PEG4 chain, providing insights into how it influences the spatial relationship between the conjugated molecules. nih.gov This is particularly crucial for PROTACs, where the orientation of the two ligands is paramount for effective ternary complex formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of the linker, such as its length and hydrophilicity, with the biological activity of the final conjugate. arxiv.org These computational approaches can significantly reduce the empirical guesswork involved in linker design, accelerating the development of more effective and safer drugs.

Computational MethodApplication in Linker DesignPredicted Outcome
Molecular DynamicsSimulating the conformational flexibility of the PEG chainOptimal linker length and geometry for target engagement
QSARCorrelating linker properties with biological activityPrediction of efficacy and potential off-target effects
Docking StudiesModeling the interaction of the linker with protein targetsIdentification of potential steric hindrance or favorable interactions

Translation from Research and Development to Pre-clinical Studies

The journey of a drug candidate from the research bench to clinical application is fraught with challenges, and the linker can play a pivotal role in its success. For molecules incorporating Bromo-PEG4-t-butyl ester, preclinical studies will need to rigorously assess the pharmacokinetic and pharmacodynamic (PK/PD) properties of the conjugate. nih.gov The PEG component is expected to improve the PK profile by increasing the hydrodynamic radius and reducing renal clearance. labinsights.nl

Toxicology studies will be essential to ensure that the linker is stable in vivo and does not lead to the premature release of the payload, which could cause off-target toxicity. nih.gov The metabolic fate of the linker and its degradation products will also need to be thoroughly investigated. The successful navigation of these preclinical hurdles will be critical for the clinical translation of therapeutics utilizing this versatile linker. youtube.com

Preclinical AssessmentFocus AreaImportance for Clinical Translation
PharmacokineticsCirculation half-life, distribution, and clearanceDetermining dosing regimens and bioavailability
PharmacodynamicsEfficacy and mechanism of action in vivoValidating the therapeutic concept
ToxicologyOff-target effects and metabolite toxicityEnsuring patient safety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG4-C2-Boc
Reactant of Route 2
Reactant of Route 2
Br-PEG4-C2-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.